n,n-Dihexylacetamide

Lithium extraction Brine processing Hydrometallurgy

N,N-Dihexylacetamide (N,N-Di-n-hexylacetamide, CAS 16423-51-1) is a tertiary amide with the molecular formula C14H29NO and a molecular weight of 227.39 g/mol. At ambient conditions, this compound exists as a colorless to pale yellow liquid with a density of 0.861 g/cm³, a boiling point of 284.9°C at 760 mmHg (or 130°C at 2 mmHg), a refractive index of 1.4490, and a calculated LogP value of 3.99550, reflecting its pronounced lipophilic character.

Molecular Formula C14H29NO
Molecular Weight 227.39 g/mol
CAS No. 16423-51-1
Cat. No. B090686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n-Dihexylacetamide
CAS16423-51-1
Molecular FormulaC14H29NO
Molecular Weight227.39 g/mol
Structural Identifiers
SMILESCCCCCCN(CCCCCC)C(=O)C
InChIInChI=1S/C14H29NO/c1-4-6-8-10-12-15(14(3)16)13-11-9-7-5-2/h4-13H2,1-3H3
InChIKeyJFUCOPIALLYRGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dihexylacetamide CAS 16423-51-1 for Industrial Procurement: Key Physicochemical and Application Profile


N,N-Dihexylacetamide (N,N-Di-n-hexylacetamide, CAS 16423-51-1) is a tertiary amide with the molecular formula C14H29NO and a molecular weight of 227.39 g/mol . At ambient conditions, this compound exists as a colorless to pale yellow liquid with a density of 0.861 g/cm³, a boiling point of 284.9°C at 760 mmHg (or 130°C at 2 mmHg), a refractive index of 1.4490, and a calculated LogP value of 3.99550, reflecting its pronounced lipophilic character [1]. The compound is synthesized via base-catalyzed reaction of n-hexylamine with acetic anhydride and is commercially available at purities typically ranging from 95% to 98+% . Its primary industrial applications center on liquid-liquid extraction processes, where it functions as a selective extractant for metal ions, alongside ancillary uses as a specialty solvent and organic synthesis intermediate [1].

Why N,N-Dihexylacetamide Cannot Be Replaced by Other Dialkyl Amides in Critical Metal Extraction


Substituting N,N-dihexylacetamide with other N,N-dialkyl acetamides or structurally similar extractants in liquid-liquid extraction workflows introduces measurable performance degradation. While compounds such as N,N-bis(2-ethylhexyl)acetamide, N,N-dihexyl octanamide (DHOA), or tributyl phosphate (TBP) share the amide functional group, systematic differences in alkyl chain length and branching produce quantifiable variations in extraction efficiency, metal ion selectivity (particularly lithium-magnesium separation), and phase disengagement behavior [1][2][3]. These differences are not interchangeable for applications requiring specific distribution ratios or separation factors, as documented in the comparative extraction studies summarized in Section 3.

Quantitative Performance Evidence for N,N-Dihexylacetamide Procurement Decisions


Lithium Extraction Efficiency: N,N-Dihexylacetamide in Mixed Extractant Formulations

In a patented extraction composition containing N,N-dihexylacetamide, N,N-bis(2-ethylhexyl)acetamide, and TBP, the lithium extraction rate reached 83.75% from lithium-containing brine when the organic phase composition comprised 25% N,N-bis(2-ethylhexyl)acetamide, 5% N,N-dihexylacetamide, and 30% TBP in kerosene, with an O/A ratio of 2:1 at 25°C [1]. The Li-Mg partition coefficient in the optimized system reached 761, demonstrating exceptional selectivity for lithium over magnesium [2]. Re-extraction of lithium using HCl achieved an 89.69% recovery rate [2].

Lithium extraction Brine processing Hydrometallurgy

Uranium Selective Extraction and Trace Metal Decontamination Performance

N,N-Dihexylacetamide in toluene was employed to selectively extract uranium from an aqueous phase containing 30 elements at trace concentrations (10 or 100 μg L⁻¹). Following three successive extraction cycles, the uranium concentration decreased from 119,000 mg L⁻¹ (0.5 M) to less than 3 mg L⁻¹, corresponding to a uranium removal efficiency exceeding 99.997% [1]. The recovery of trace elements in the aqueous phase ranged from 90% to 110% as determined by ICP-MS, indicating that the extraction protocol effectively removed the uranium matrix while preserving the integrity of trace analyte signals [1].

Uranium purification Nuclear materials ICP-MS sample preparation

Patent-Documented Selectivity: N,N-Dihexylacetamide Versus N,N-Bis(2-ethylhexyl)acetamide

Patent documentation explicitly distinguishes N,N-dihexylacetamide from N,N-bis(2-ethylhexyl)acetamide in extractant compositions for lithium recovery. One patent specifically claims an extraction composition 'comprising an extraction agent and a neutral phosphorous and oxygen compound... The extraction agent includes N,N-dihexylacetamide without including N,N-bis(2-ethylhexyl)acetamide' [1]. This explicit exclusion demonstrates that the linear C6 alkyl chain configuration in DHA confers functional properties not adequately provided by the branched 2-ethylhexyl analog in certain extraction systems. Conversely, another patent describes a composition containing both compounds in defined ratios (25% N,N-bis(2-ethylhexyl)acetamide, 5% DHA) to achieve specific extraction performance targets [2].

Extractant selection Patent analysis Separation science

Lipophilicity and Phase Partitioning: LogP Differential with Common Industrial Solvents

N,N-Dihexylacetamide exhibits a calculated LogP (octanol-water partition coefficient) of 3.99550 [1]. For comparative context, tributyl phosphate (TBP)—the most widely used extractant in nuclear fuel reprocessing and hydrometallurgy—has an experimental LogP of approximately 1.2–1.5 [2]. This LogP differential of approximately 2.5–2.8 log units corresponds to a >300-fold difference in octanol-water partitioning behavior, directly impacting organic phase loading capacity, aqueous solubility losses, and phase disengagement kinetics in liquid-liquid extraction systems [2].

Solvent selection Phase separation Physicochemical properties

Safety Profile: GHS Classification and NFPA 704 Rating

According to its Safety Data Sheet, N,N-dihexylacetamide carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) with the signal word 'Warning' . The NFPA 704 rating for this compound is Health: 0, Fire: 1, Reactivity: 0 . The Health rating of 0 indicates that the material 'poses no health hazard, no precautions necessary and would offer no hazard beyond that of ordinary combustible materials' under normal handling conditions . Acute toxicity data (oral, inhalation, dermal LD₅₀) and ecotoxicological data are currently not available in the public domain .

Safety data Hazard assessment Industrial hygiene

N,N-Dihexylacetamide: Validated Industrial and Laboratory Application Scenarios


Lithium Recovery from Salt Lake Brine Processing

N,N-dihexylacetamide can be incorporated into mixed extractant formulations (typically 5–25% v/v with N,N-bis(2-ethylhexyl)acetamide and TBP in kerosene) for the selective extraction of lithium from complex brine matrices. The Li-Mg partition coefficient of 761 documented in patent literature enables separation of lithium from magnesium-rich brines where alternative extractants may exhibit lower selectivity. The 83.75% single-stage extraction efficiency and 89.69% HCl re-extraction recovery support continuous countercurrent extraction operations for industrial lithium carbonate production [1][2].

Uranium Matrix Removal for ICP-MS Trace Element Analysis

In analytical laboratories conducting trace element analysis of uranium-containing samples, N,N-dihexylacetamide in toluene provides validated matrix removal performance. The documented protocol achieves >99.997% uranium reduction (from 119,000 mg L⁻¹ to <3 mg L⁻¹) over three extraction stages while maintaining 90–110% recovery of 30 trace elements. This extraction procedure is suitable for preparing uranium-rich samples for ICP-MS analysis without the ionization suppression artifacts that compromise analytical accuracy when uranium is not adequately removed [3].

Specialty Solvent for Hydrophobic Organic Synthesis

With a calculated LogP of 3.99550 and density of 0.861 g/cm³, N,N-dihexylacetamide functions as a moderately lipophilic solvent for organic transformations requiring aprotic amide conditions with enhanced hydrocarbon compatibility. The compound's boiling point (284.9°C at 760 mmHg) supports reactions at elevated temperatures, while its tertiary amide structure eliminates hydrogen-bond donor capacity, making it suitable for reactions sensitive to protic solvents. Typical purity specifications range from 95% to 98+% for laboratory and pilot-scale applications [4].

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